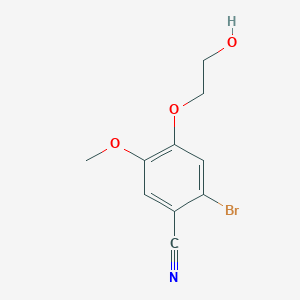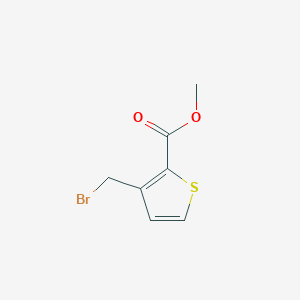
2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is a brominated and methoxylated benzonitrile derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the chemistry of the target molecule.
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as the one , can be informed by the methods described in the provided papers. For instance, the paper titled "Facile synthesis of 2-bromo-3-fluorobenzonitrile" outlines a scalable synthesis method involving the bromodeboronation of aryl boronic acids. This method could potentially be adapted for the synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles can be studied using computational methods such as Density Functional Theory (DFT), as demonstrated in the paper on "Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile" . This paper provides insights into the equilibrium geometric structure, including bond lengths, angles, and dihedral angles, which are crucial for understanding the physical and chemical properties of the molecule.
Chemical Reactions Analysis
The reactivity of halogenated benzonitriles can be inferred from the synthesis routes and the functional groups present in the molecule. The presence of a bromine atom in the compound suggests potential for further functionalization through nucleophilic substitution reactions. The methoxy and hydroxyethoxy groups may also influence the reactivity of the benzonitrile core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile can be predicted based on the properties of similar compounds. For example, the presence of a bromine atom typically increases the density and boiling point of the compound. The methoxy and hydroxyethoxy groups may contribute to the solubility in organic solvents and water. The paper on the synthesis of 5-Bromo-2-isobutoxybenzonitrile discusses the industrial preparation and properties of a related compound, which may share some physical and chemical characteristics with the target molecule.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Nonlinear Optical Applications
The molecule 5-Bromo-2-methoxybenzonitrile, which is structurally similar to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, has been extensively studied for its spectroscopic properties and potential applications in nonlinear optics. Quantum mechanical calculations, specifically Density Functional Theory (DFT), have been utilized to predict geometrical parameters such as bond length, bond angle, and dihedral angle. Additionally, the molecule's potential for frequency doubling and Second Harmonic Generation (SHG) applications has been highlighted, suggesting its significance in the field of Nonlinear Optical (NLO) properties. The spectroscopic studies, including FT-IR and FT-Raman spectra, support these findings, indicating the molecule's utility in optical applications (Kumar & Raman, 2017).
Biotransformation Studies
Bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), which shares a bromo and benzonitrile group with 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, has been studied for its anaerobic biodegradability. The degradation of bromoxynil and its aerobic transformation product under various anaerobic conditions such as methanogenic, sulfidogenic, and Fe(III)‐reducing conditions has been observed. The study reveals a reductive debromination process, leading to the formation of cyanophenol and phenol as metabolites, and indicates the potential for further degradation to carbon dioxide (Knight, Berman & Häggblom, 2003).
Synthesis of Biologically Active Compounds
The molecule 3-bromo-4-isobutyloxyphenyl carbothioamide, which shares structural similarities with the compound of interest, has been synthesized as an important intermediate in biologically active compounds, notably febuxostat. The synthesis involves bromination, oxyalkylation, and thioamidation, starting from commercially available 4-hydroxybenzonitrile. This process emphasizes the relevance of bromo and benzonitrile functional groups in the synthesis of biologically significant compounds (Wang et al., 2016).
Eigenschaften
IUPAC Name |
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYASXGZDIWRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Br)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427428 |
Source


|
| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |
CAS RN |
832674-46-1 |
Source


|
| Record name | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)











